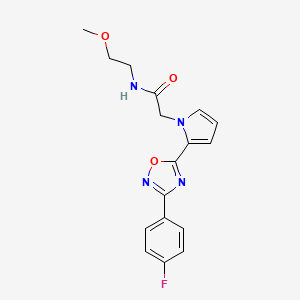
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure features a pyrrole ring and an oxadiazole moiety, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrrole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The biological activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Neuropharmacological Effects : Some studies suggest that oxadiazole derivatives may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders.
Antimicrobial Activity
A key focus of research has been the antimicrobial properties of similar oxadiazole derivatives. For instance, a study evaluated various pyrrole-ligated 1,3,4-oxadiazoles for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5f-1 | < 2 | Acinetobacter baumannii |
| 6 | 15.6 | Staphylococcus aureus |
| 21 | 31.25 | Escherichia coli |
These findings demonstrate the potential of oxadiazole derivatives in combating antibiotic-resistant strains .
Anticancer Activity
In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the target compound were tested against several cancer cell lines, revealing IC50 values indicating effective cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 12.5 | HeLa |
| B | 8.0 | MCF-7 |
| C | 15.0 | A549 |
Research suggests that these compounds may disrupt cellular signaling pathways involved in cancer progression .
Neuropharmacological Studies
The interaction of oxadiazole derivatives with neurotransmitter systems has been highlighted in studies investigating their effects on serotonin and dopamine receptors. For example:
- Binding Affinities : Compounds were found to exhibit high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders.
- Behavioral Studies : In animal models, certain derivatives showed efficacy in reducing hyperactivity without significant side effects, indicating a favorable safety profile .
特性
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-24-10-8-19-15(23)11-22-9-2-3-14(22)17-20-16(21-25-17)12-4-6-13(18)7-5-12/h2-7,9H,8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGNIZGGWVIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














